2-amino-4-(2-fluorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile
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Overview
Description
2-amino-4-(2-fluorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile is a heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound belongs to the class of chromene derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2-fluorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile typically involves a multicomponent reaction. One common method is the Knoevenagel–Michael reaction, which involves the condensation of 4-hydroxycoumarin, 2-fluorobenzaldehyde, and malononitrile in the presence of a catalyst such as piperidine . The reaction is often carried out under microwave irradiation conditions to enhance the yield and reduce reaction time .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using similar reaction conditions but with optimizations for large-scale production. The use of eco-friendly solvents and catalysts, such as sodium fluoride in aqueous medium, has been explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(2-fluorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the chromene ring .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Mechanism of Action
The mechanism by which 2-amino-4-(2-fluorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile exerts its effects involves several molecular targets and pathways:
Molecular Targets: It targets specific enzymes and receptors involved in cell proliferation and apoptosis, such as topoisomerase II and caspases.
Pathways Involved: The compound induces apoptosis through the intrinsic pathway, involving mitochondrial membrane potential disruption and cytochrome c release.
Comparison with Similar Compounds
2-amino-4-(2-fluorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile can be compared with other similar compounds, such as:
2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile: This compound has a similar structure but with a different fluorine position, affecting its biological activity.
2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile: This compound has a different ring structure, leading to variations in its pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C20H11FN2O3 |
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Molecular Weight |
346.3 g/mol |
IUPAC Name |
2-amino-4-(2-fluorophenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile |
InChI |
InChI=1S/C20H11FN2O3/c21-14-8-4-3-7-12(14)15-13(9-22)20(23)26-19-16(15)17(24)10-5-1-2-6-11(10)18(19)25/h1-8,15H,23H2 |
InChI Key |
FAYZXPFLMQBXPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=C(OC3=C2C(=O)C4=CC=CC=C4C3=O)N)C#N)F |
Origin of Product |
United States |
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